molecular formula C11H16ClNO B8098990 (R)-3-(3-Methylphenoxy)pyrrolidine HCl

(R)-3-(3-Methylphenoxy)pyrrolidine HCl

Cat. No.: B8098990
M. Wt: 213.70 g/mol
InChI Key: ABOQGEAVFSGTCW-RFVHGSKJSA-N
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Description

®-3-(3-Methylphenoxy)pyrrolidine HCl is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 3-methylphenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylphenoxy)pyrrolidine HCl typically involves the reaction of ®-3-(3-Methylphenoxy)pyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Methylphenoxy)pyrrolidine HCl may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Methylphenoxy)pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where the phenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(3-Methylphenoxy)pyrrolidine HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Methylphenoxy)pyrrolidine HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Methylphenoxy)pyrrolidine: The parent compound without the hydrochloride salt.

    (S)-3-(3-Methylphenoxy)pyrrolidine HCl: The enantiomer of the compound with different stereochemistry.

    3-(3-Methylphenoxy)pyrrolidine: A similar compound lacking the specific ® configuration.

Uniqueness

®-3-(3-Methylphenoxy)pyrrolidine HCl is unique due to its specific ® configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in research for studying stereochemistry-dependent effects and developing enantioselective processes.

Properties

IUPAC Name

(3R)-3-(3-methylphenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOQGEAVFSGTCW-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)O[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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